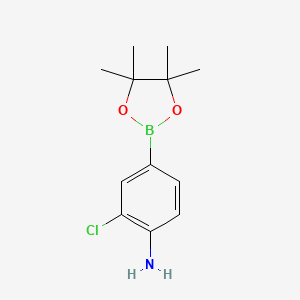

4-amino-3-chlorophenylboronic acid pinacol ester

説明

Primary Chemical Identifiers

4-Amino-3-chlorophenylboronic acid pinacol ester is definitively identified through multiple standardized chemical nomenclature systems and registry numbers. The compound bears the Chemical Abstracts Service number 721960-43-6, which serves as its unique molecular identifier in chemical databases worldwide. The molecular descriptor language number is recorded as MFCD09998359, providing an additional standardized reference for chemical inventory systems.

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which precisely describes its structural composition. Alternative nomenclature includes 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reflecting different numbering conventions in chemical literature. The PubChem compound identifier for this substance is 44118796, facilitating access to comprehensive chemical database information.

Systematic Chemical Names and Synonyms

The compound is known by numerous systematic and common names that reflect its structural characteristics and functional groups. The primary designation as this compound directly indicates the presence of amino and chloro substituents on the phenyl ring, along with the boronic acid pinacol ester functionality. Additional systematic names include 2-(4-amino-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which emphasizes the dioxaborolane ring structure.

Further nomenclature variations encompass 4-amino-3-chlorobenzeneboronic acid pinacol ester and benzenamine, 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), both of which highlight different aspects of the molecular structure. The compound may also be referred to as 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen (4-amino-3-chlorophenyl)boronate, representing an alternative description of the pinacol ester linkage.

特性

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXOYZKPTUJSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656997 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721960-43-6 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-chlorobenzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Catalytic System

The reaction employs a palladium catalyst, typically [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl), due to its stability and efficacy in facilitating boron-carbon bond formation. Potassium acetate (KOAc) serves as a base, neutralizing hydrogen bromide generated during the reaction. The general mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with BPin, and reductive elimination to yield the boronic ester.

Standard Reaction Conditions

A representative procedure involves refluxing 4-bromo-2-chloroaniline (28 g, 0.135 mol), BPin (44.76 g, 0.176 mol), KOAc (16.66 g, 0.17 mol), and Pd(dppf)Cl (5.4 g) in dry 1,4-dioxane (300 mL) under nitrogen for 18 hours. After extraction with ethyl acetate and concentration, the crude product is obtained in quantitative yield (50 g) but requires purification for subsequent use.

Optimization Strategies for Enhanced Yield and Efficiency

Solvent and Temperature Effects

Alternative solvent systems significantly influence reaction kinetics. For instance, replacing 1,4-dioxane with DMSO reduces reaction time from 18 hours to 4.5 hours at 85°C, achieving a 75% isolated yield after silica chromatography. Polar aprotic solvents like DMSO enhance catalyst solubility and stabilize intermediates, accelerating transmetallation.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating. A protocol utilizing 1,2-dimethoxyethane (DME) and water (3:1) under microwave conditions at 135°C for 1 hour achieves a 73% yield, demonstrating the method’s suitability for high-throughput applications.

Comparative Analysis of Catalytic Systems and Bases

Table 1 highlights the impact of base and catalyst selection. Cesium carbonate (CsCO) in DME/water enhances reactivity with electron-deficient aryl bromides, while sodium carbonate (NaCO) in dimethylformamide (DMF) suits Suzuki couplings with aryl chlorides.

Purification and Characterization

Chromatographic Purification

Crude products often contain residual catalyst and inorganic salts. Silica gel chromatography using cyclohexane/ethyl acetate gradients (90:10 to 60:40) effectively isolates the target compound, yielding a white powder with >95% purity.

Spectroscopic Characterization

-

H NMR (CDCl): δ 1.2 (s, 12H, pinacol CH), 3.8 (br s, 2H, NH), 6.55 (t, 1H, ArH), 7.25–7.35 (m, 2H, ArH).

Scalability and Industrial Applications

The scalability of the Miyaura borylation is demonstrated in a 28-gram substrate scale, producing 50 grams of crude product. Industrial protocols favor DMSO or DME/water systems for their compatibility with continuous flow reactors, reducing processing time and costs .

化学反応の分析

4-amino-3-chlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

科学的研究の応用

4-amino-3-chlorophenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of fluorescent probes for biological imaging.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

作用機序

The mechanism of action of 4-amino-3-chlorophenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of both the chloro and boron-containing groups. The chloro group can undergo nucleophilic substitution, while the boron-containing dioxaborolane ring can participate in cross-coupling reactions. These properties make the compound a versatile intermediate in organic synthesis.

類似化合物との比較

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound enhances nucleophilicity at the boron center, facilitating cross-coupling reactions , whereas electron-withdrawing groups (e.g., –CF₃ in ) reduce reactivity but improve stability.

- Steric Effects : Bulky substituents (e.g., –OEt in ) hinder undesired side reactions in Suzuki couplings.

Solubility and Physicochemical Properties

- This compound: Exhibits moderate solubility in polar aprotic solvents (e.g., acetone, chloroform) due to the pinacol ester moiety, which improves solubility compared to the parent boronic acid .

- Comparison with Other Esters: Pinacol esters generally show higher solubility in chloroform and ketones than their parent acids . The amino group in the target compound may enhance water solubility via hydrogen bonding, though this is less pronounced than in sulfonated analogs.

Reactivity in Cross-Coupling Reactions

生物活性

4-Amino-3-chlorophenylboronic acid pinacol ester (C₁₂H₁₇BClNO₂) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits unique structural features, including an amino group and a chlorinated phenyl ring, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound contains:

- An amino group (-NH₂) which may enhance its interaction with biological receptors.

- A chlorophenyl moiety that can participate in various coupling reactions.

The biological activity of boronic acid derivatives, including this compound, is often attributed to their ability to interact with cellular proteins and enzymes. Key mechanisms include:

- Proteasome Inhibition : Boronic acids have been shown to inhibit the proteasome, a critical component in protein degradation pathways. This inhibition can lead to the accumulation of misfolded proteins, triggering apoptosis in cancer cells .

- Targeting Kinases : Certain studies suggest that compounds like this compound may interact with kinases involved in cell cycle regulation, potentially serving as inhibitors for cancer treatment .

Anticancer Properties

The anticancer potential of boronic acids has been extensively studied. Research indicates that this compound could exhibit similar properties due to its structural characteristics:

- Cell Viability Assays : In vitro studies have demonstrated that boronic acid derivatives can significantly reduce the viability of various cancer cell lines through proteasome inhibition .

- Case Study : A study highlighted the effectiveness of related boronic compounds in treating multiple myeloma and other cancers by inhibiting proteasomal activity, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

Boronic acids have also been linked to anti-inflammatory responses. The modulation of inflammatory markers such as TNF-α and hs-CRP has been observed upon administration of boron-containing compounds . This suggests that this compound may possess anti-inflammatory properties beneficial for conditions characterized by chronic inflammation.

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound and related compounds:

Q & A

Q. What are the recommended synthetic routes for preparing 4-amino-3-chlorophenylboronic acid pinacol ester?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic esters. A common approach involves protecting the amino group (e.g., with Boc) to prevent side reactions during coupling. After coupling, deprotection under acidic conditions yields the free amine. For example, tert-butyl carbamate (Boc) protection is used in analogs like tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (CAS 1256360-04-9) . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : , , and NMR to confirm boronic ester formation and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight.

- HPLC/GC : Purity assessment (e.g., >97% purity by GC, as noted for similar pinacol esters in catalogs) .

- Elemental Analysis : To validate empirical formula consistency.

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Storage : Store refrigerated (0–6°C) in airtight containers under inert gas (e.g., N) to prevent moisture absorption and decomposition .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Q. How should researchers purify this compound after synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50).

- Recrystallization : Test solvents like dichloromethane/hexane for optimal crystal formation.

- Purity Validation : Confirm via GC or HPLC (e.g., >97.0% purity thresholds as in commercial analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic ester?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh), PdCl(dppf)) to enhance yield.

- Solvent/Base Systems : Use toluene/ethanol (4:1) with NaCO or CsCO for better solubility.

- Temperature : Optimize between 80–110°C; microwave-assisted synthesis may reduce time .

- Ligand Effects : Bulky ligands (e.g., SPhos) can improve steric hindrance management.

Q. What factors contribute to the compound’s stability, and how can decomposition be mitigated?

- Methodological Answer :

- Moisture Sensitivity : The boronic ester hydrolyzes in aqueous environments. Use molecular sieves or anhydrous solvents during reactions.

- Thermal Stability : Avoid prolonged heating >100°C; monitor via TGA/DSC.

- Storage : Long-term stability requires argon-purged vials at 0–6°C, as per MSDS guidelines .

Q. How should researchers address contradictions in reported synthetic yields?

- Methodological Answer :

- Reagent Purity : Validate starting material purity (e.g., aryl halides >98% by GC) .

- Catalyst Activity : Test fresh vs. aged catalysts; pre-dry Pd sources.

- Atmosphere Control : Ensure inert conditions (argon/vacuum cycles) to prevent oxidation.

- Reproducibility : Document exact molar ratios, solvent batches, and heating rates .

Q. How do the chloro and amino substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl group directs coupling to electron-rich aryl partners, while the NH group (if unprotected) may deactivate the ring.

- Steric Effects : Ortho-substituted Cl can hinder coupling; use bulky ligands to mitigate.

- Protection Strategies : Boc-protection of NH prevents undesired coordination to Pd .

Q. What methodologies are suitable for assessing the compound’s toxicity and ecotoxicity?

- Methodological Answer :

- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity.

- Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) if data gaps exist, as current MSDS lack ecological profiles .

- Predictive Models : Apply QSAR tools to estimate biodegradation and bioaccumulation potential.

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking Studies : Model interactions with catalytic Pd centers to optimize ligand design.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and reaction feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。